5-(1-Phenylprop-1-en-2-yl)isoxazole
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Overview
Description
5-(1-Phenylprop-1-en-2-yl)isoxazole is a chemical compound with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol It is characterized by the presence of an isoxazole ring substituted with a phenylprop-1-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Phenylprop-1-en-2-yl)isoxazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of 1-phenyl-1-propen-2-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is carried out in an organic solvent like ethanol, and the product is isolated through standard purification techniques such as recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(1-Phenylprop-1-en-2-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazoles with various functional groups.
Scientific Research Applications
5-(1-Phenylprop-1-en-2-yl)isoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-Phenylprop-1-en-2-yl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Methyl-2-phenyl-vinyl)isoxazole
- 5-(1-Methyl-2-phenylethenyl)isoxazole
Comparison
Compared to similar compounds, 5-(1-Phenylprop-1-en-2-yl)isoxazole is unique due to its specific substitution pattern on the isoxazole ring.
Properties
Molecular Formula |
C12H11NO |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
5-[(E)-1-phenylprop-1-en-2-yl]-1,2-oxazole |
InChI |
InChI=1S/C12H11NO/c1-10(12-7-8-13-14-12)9-11-5-3-2-4-6-11/h2-9H,1H3/b10-9+ |
InChI Key |
VAPVNCPFOFZTLJ-MDZDMXLPSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C2=CC=NO2 |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C2=CC=NO2 |
Origin of Product |
United States |
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